N-[4-(benzyloxy)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Overview
Description
N-[4-(benzyloxy)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a complex organic compound. This compound is known for its intricate structure, incorporating benzyl, phenyl, and purinyl groups. It holds significance in scientific research, particularly in medicinal chemistry and pharmacology, owing to its potential therapeutic properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-[4-(benzyloxy)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide can involve multiple synthetic steps:
Formation of the benzyloxyphenyl derivative: : This involves the benzylation of 4-hydroxyphenyl compounds using benzyl chloride in the presence of a strong base such as sodium hydroxide.
Coupling with purinyl derivative: : The benzyloxyphenyl derivative is then coupled with a purinyl acetamide precursor. This step might require a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions to facilitate the coupling reaction.
Purification: : The product is purified through techniques like recrystallization or chromatography to obtain the desired compound in its pure form.
Industrial Production Methods
Industrial production methods would likely scale up the synthetic routes, optimizing reaction conditions to improve yield and efficiency. Advanced techniques such as continuous flow chemistry might be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can target the carbonyl groups in the purinyl moiety, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Substitution reactions can occur at the phenyl or benzyloxy groups, introducing various functional groups like halogens or alkyl chains using corresponding halogenation or alkylation reagents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon (Pd/C), platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield benzaldehyde derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide has several research applications:
Medicinal Chemistry: : This compound is investigated for its potential as a therapeutic agent, particularly in cancer and neurodegenerative disease treatments.
Biological Studies: : It is used in studies to understand cellular mechanisms and biochemical pathways.
Industrial Applications: : Its unique properties make it a candidate for applications in materials science and catalysis.
Mechanism of Action
The mechanism by which N-[4-(benzyloxy)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate biological pathways, leading to the observed therapeutic effects. The purinyl moiety may interact with nucleotide-binding sites, affecting DNA synthesis or repair.
Comparison with Similar Compounds
Comparing this compound with similar ones highlights its uniqueness:
N-phenylacetamide derivatives: : These compounds share the acetamide group but differ in the aromatic substituents, impacting their biological activity and applications.
Purinyl compounds: : Other purinyl derivatives might lack the benzyloxyphenyl group, resulting in different mechanisms of action and therapeutic potentials.
Similar Compounds
N-phenylacetamide
N-(benzyloxyphenyl)acetamide
1,3-dimethylxanthine
N-[4-(benzyloxy)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide stands out due to its unique combination of functional groups, making it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
N-[4-(benzyloxy)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide (CAS: 332117-31-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities based on available literature.
Chemical Structure and Properties
The molecular formula of this compound is C22H21N5O4 with a molar mass of 419.43 g/mol. The compound features a purine derivative structure which is often associated with various biological activities.
Antimicrobial Activity
Research indicates that compounds with purine structures often exhibit significant antimicrobial properties. For instance:
- Study Findings : A study reported that related purine derivatives exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. While specific data on this compound was not extensively detailed in the available literature, its structural similarity to known active compounds suggests potential effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The potential anticancer properties of purine derivatives have been widely studied:
- Mechanism of Action : Compounds similar to this compound may inhibit key enzymes involved in cancer cell proliferation. For example, some studies have shown that purine derivatives can inhibit DNA synthesis in cancer cells by targeting topoisomerases and other related enzymes .
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for various enzymes:
- Cholinesterase Inhibition : A related study evaluated the inhibitory effects of similar compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While specific data for this compound was not available, the presence of similar functional groups indicates potential for enzyme inhibition .
Case Studies and Research Findings
Properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-phenylmethoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-25-20-19(21(29)26(2)22(25)30)27(14-23-20)12-18(28)24-16-8-10-17(11-9-16)31-13-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGVIFKZVBPWLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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